(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate
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Overview
Description
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with multiple hydroxyl groups and acetate functionalities, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl groups are introduced through selective hydroxylation reactions, followed by the acetylation of the hydroxyl groups to form the hexaacetate derivative. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetate groups can be reduced to regenerate the hydroxyl functionalities.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, regenerated hydroxyl derivatives, and substituted biphenyl compounds with various functional groups.
Scientific Research Applications
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate involves its interaction with various molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol: Lacks the acetyloxy groups, making it less versatile in chemical reactions.
3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate: Similar structure but without the biphenyl core, affecting its stability and reactivity.
Uniqueness
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is unique due to its combination of a biphenyl core with multiple hydroxyl and acetate groups, providing a balance of stability and reactivity that is advantageous for various applications.
Properties
CAS No. |
67083-56-1 |
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Molecular Formula |
C34H30O17 |
Molecular Weight |
710.6 g/mol |
IUPAC Name |
[3-acetyloxy-5-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C34H30O17/c1-15(35)43-23-9-24(44-16(2)36)11-25(10-23)51-33-30(49-21(7)41)14-29(48-20(6)40)32(34(33)50-22(8)42)31-27(46-18(4)38)12-26(45-17(3)37)13-28(31)47-19(5)39/h9-14H,1-8H3 |
InChI Key |
ITMKVWJTHUXBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C(=C2OC(=O)C)C3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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